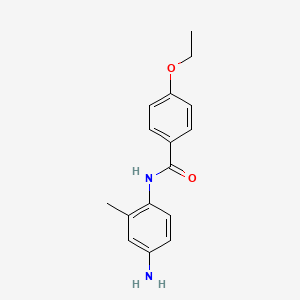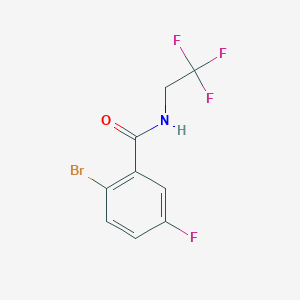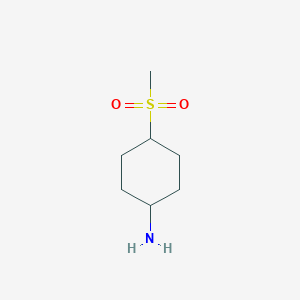
4-Methanesulfonylcyclohexan-1-amine
Descripción general
Descripción
4-Methanesulfonylcyclohexan-1-amine is an organic compound with the molecular formula C7H15NO2S It is a derivative of cyclohexane, where one of the hydrogen atoms is replaced by a methanesulfonyl group (-SO2CH3) and another by an amine group (-NH2)
Mecanismo De Acción
Target of Action
It is known that sulfonamides, a class of compounds to which 4-methanesulfonylcyclohexan-1-amine belongs, primarily target bacterial enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides generally act by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folate synthesis pathway in bacteria .
Result of Action
As a sulfonamide, it is likely to inhibit bacterial growth and reproduction by interfering with folic acid synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methanesulfonylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a base, followed by reduction of the resulting sulfonyl derivative to the corresponding amine. The reaction conditions typically involve:
Cyclohexanone: as the starting material.
Methanesulfonyl chloride: as the sulfonylating agent.
Base: such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
Reducing agent: like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the sulfonyl group to an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction conditions is often performed to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Methanesulfonylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or N-oxide derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under strong reducing conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), or m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution reagents: Acyl chlorides, isocyanates, or alkyl halides.
Major Products Formed
Oxidation products: Nitroso, nitro, or N-oxide derivatives.
Reduction products: Sulfide or thiol derivatives.
Substitution products: Amides, ureas, or alkylated amines.
Aplicaciones Científicas De Investigación
4-Methanesulfonylcyclohexan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
Comparación Con Compuestos Similares
Similar Compounds
4-Methanesulfonylmethylcyclohexan-1-amine: Similar structure but with a methanesulfonylmethyl group instead of a methanesulfonyl group.
Cyclohexylamine: Lacks the methanesulfonyl group, making it less polar and potentially less reactive.
Methanesulfonamide: Contains a sulfonamide group instead of a sulfonyl group attached to the cyclohexane ring.
Uniqueness
4-Methanesulfonylcyclohexan-1-amine is unique due to the presence of both a sulfonyl group and an amine group on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased polarity and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
IUPAC Name |
4-methylsulfonylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVBQDPPRIPJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


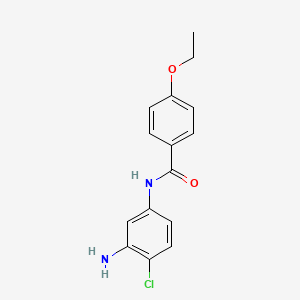
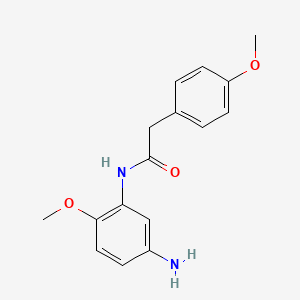
![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B3072271.png)
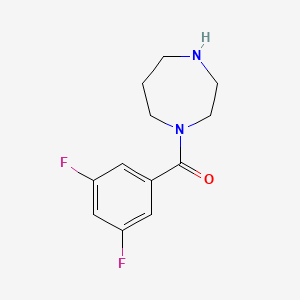
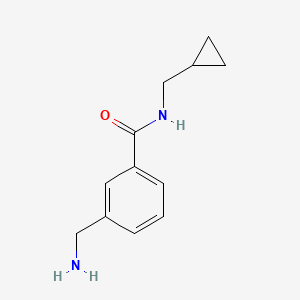
![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B3072289.png)
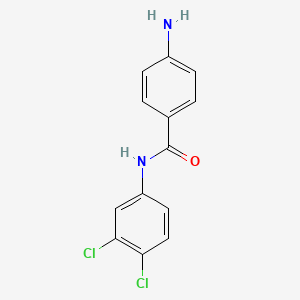
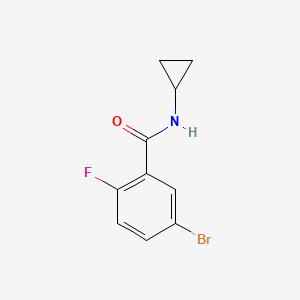
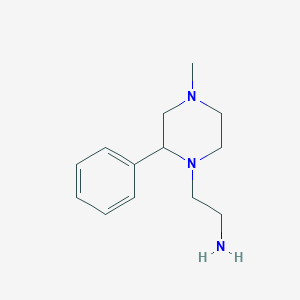

![tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate](/img/structure/B3072331.png)
